
Methyl 6-chloro-4-((4-isopropylphenyl)amino)quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-chloro-4-((4-isopropylphenyl)amino)quinoline-2-carboxylate” is a complex organic compound. It is a derivative of quinoline, which is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of the parent compound, methyl quinoline-6-carboxylate, is C11H9NO2 .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their versatile applications in medicinal and synthetic organic chemistry . Various synthesis protocols have been reported, including microwave-assisted synthesis, metal-catalyzed reactions, and green reaction protocols . For instance, the intermolecular addition of alkyne onto imines and subsequent intermolecular ring closure by arylation has been described .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “this compound” would include additional functional groups attached to this basic quinoline structure.Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For instance, heteroaromatic tosylates and phosphates can be used as electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Other reactions include the oxidative dehydrogenation of tetrahydroquinolines to afford quinolines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its specific molecular structure. For instance, the parent compound, methyl quinoline-6-carboxylate, has a molecular weight of 275.77 .Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthesis
- The synthesis of pyrazolo[3,4-c]quinoline derivatives from various precursor compounds demonstrates the interest in heterocyclic chemistry for generating complex structures with potential biological and chemical properties (Nagarajan & Shah, 1992).
Antimicrobial and Antituberculosis Activity
- Quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for antituberculosis activity, highlighting the role of specific substituents in enhancing activity against Mycobacterium tuberculosis (Jaso et al., 2005).
Nonlinear Optical (NLO) and Electronic Properties
- Arylated quinolines have been synthesized and assessed for their nonlinear optical (NLO) properties and electronic structure through experimental and DFT study, indicating the potential of quinoline derivatives in technology-related applications (Khalid et al., 2019).
Antiproliferative and Antimalarial Activities
- Various indolo[2,3-b]quinoline derivatives have been synthesized and their antiproliferative activity against different cancer cell lines has been evaluated, demonstrating significant cytotoxic effects (Wang et al., 2012).
- The synthesis of thieno[3,4-c]quinoline derivatives and their in vitro antimalarial activity has been explored, showing high activity against chloroquine-sensitive and resistant Plasmodium falciparum strains (Görlitzer et al., 2006).
Photovoltaic Applications
- The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have been investigated for their applications in organic–inorganic photodiode fabrication, indicating the relevance of quinoline derivatives in photovoltaic technology (Zeyada et al., 2016).
Mecanismo De Acción
Target of Action
Quinoline derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Direcciones Futuras
The future directions in the research and application of “Methyl 6-chloro-4-((4-isopropylphenyl)amino)quinoline-2-carboxylate” would likely involve the development of more efficient synthesis methods and the exploration of its potential biological and pharmaceutical activities . Further studies are needed to fully understand its properties and potential applications.
Propiedades
IUPAC Name |
methyl 6-chloro-4-(4-propan-2-ylanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-12(2)13-4-7-15(8-5-13)22-18-11-19(20(24)25-3)23-17-9-6-14(21)10-16(17)18/h4-12H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZLAQJMUNSYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

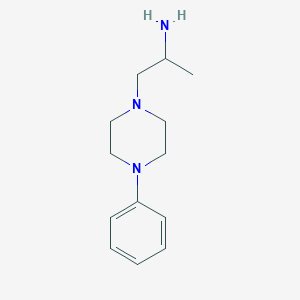
![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2887989.png)
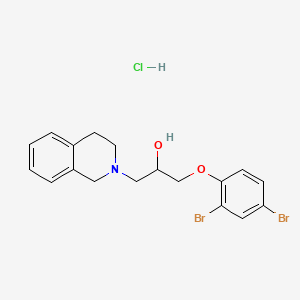
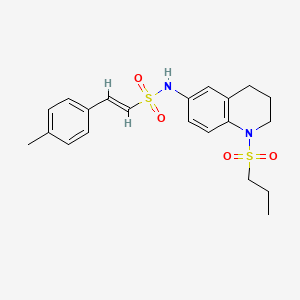

![ethyl 4-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2887994.png)
![3-{1-[(5-Ethylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2887997.png)
![1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2887998.png)
![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2887999.png)
![8-(tert-butyl)-N-(furan-2-ylmethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2888000.png)
![5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride](/img/structure/B2888001.png)
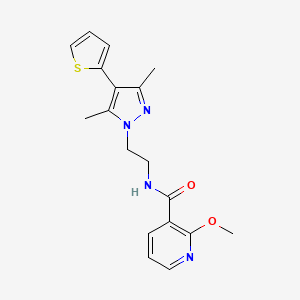
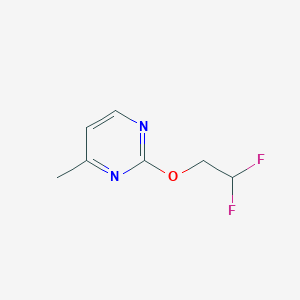
![N-(2-ethoxyphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2888008.png)